molecular formula C16H28N2O3 B2448374 N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361862-56-6

N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2448374
CAS RN: 2361862-56-6
M. Wt: 296.411
InChI Key: TZJAOUWCORFQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPDC or N-0923, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of piperidine carboxamide compounds and has been found to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for drug development. However, the limitations of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide research include further studies on its mechanism of action, optimization of its synthesis method, and development of more efficient drug delivery systems. Additionally, N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide could be further studied for its potential use in combination therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 2-methoxy-3,3-dimethylbutylamine with acryloyl chloride to form N-(2-methoxy-3,3-dimethylbutyl)acrylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been optimized to yield high purity and high yields.

Scientific Research Applications

N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been primarily studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in treating neuropathic pain and neurological disorders.

properties

IUPAC Name

N-(2-methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJAOUWCORFQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.